molecular formula C27H18N2O2S B2436634 4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol CAS No. 441288-03-5

4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol

Cat. No.: B2436634
CAS No.: 441288-03-5
M. Wt: 434.51
InChI Key: MGTJTRVYGLVRGM-UHFFFAOYSA-N
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Description

4-(4-(Dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene, imidazole, and benzene-1,2-diol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common approach starts with the preparation of the dibenzo[b,d]thiophene core, which can be synthesized through a series of reactions involving thiophene and benzene derivatives. The imidazole ring is then introduced via a cyclization reaction, often using reagents such as ammonium acetate and aldehydes under acidic conditions. The final step involves the functionalization of the benzene ring to introduce the 1,2-diol group, which can be achieved through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

Scientific Research Applications

4-(4-(Dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. In optoelectronic applications, the compound’s unique electronic structure allows it to participate in charge transfer processes, making it an effective component in devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

4-(4-dibenzothiophen-2-yl-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-21-12-10-18(15-22(21)31)27-28-25(16-6-2-1-3-7-16)26(29-27)17-11-13-24-20(14-17)19-8-4-5-9-23(19)32-24/h1-15,30-31H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTJTRVYGLVRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)O)O)C4=CC5=C(C=C4)SC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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